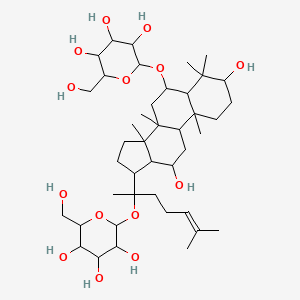

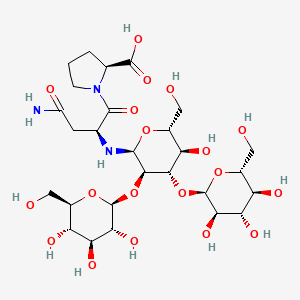

ジンセノサイドRG1

説明

ジンセノサイドRg1は、高麗人参、特にパナックス・ジンセンThis compoundは、神経学、免疫学、腫瘍学の分野において特に、その潜在的な治療効果について広く研究されてきました .

科学的研究の応用

Ginsenoside Rg1 has a wide range of scientific research applications:

Neurology: It has been shown to have neuroprotective effects, potentially benefiting conditions such as Alzheimer’s disease and depression

Immunology: Ginsenoside Rg1 can modulate immune responses, making it useful in the treatment of autoimmune diseases.

Oncology: It has anti-cancer properties and can inhibit the proliferation of cancer cells.

Cardiology: Ginsenoside Rg1 can improve cardiovascular health by dilating blood vessels and reducing oxidative stress.

作用機序

ジンセノサイドRg1は、複数の分子標的と経路を通じて効果を発揮します。

神経保護: 神経成長因子の発現を高め、神経炎症を抑制します.

抗炎症: This compoundは、核因子-κB(NF-κB)経路を抑制し、炎症を軽減します.

抗酸化: 抗酸化酵素の活性を高め、細胞を酸化損傷から保護します.

アポトーシス抑制: This compoundは、Bcl-2とBaxタンパク質の発現を調節することにより、アポトーシスを抑制します.

類似化合物の比較

類似化合物

ジンセノサイドRb1: 神経保護および抗炎症作用が同様の、もう1つの主要なジンセノサイドです.

ジンセノサイドRg3: 特に腫瘍の増殖を阻害する、抗がん作用で知られています.

ジンセノサイドRh1: 神経保護および抗炎症作用を示します.

独自性

This compoundは、その強力な神経保護効果と認知機能を強化する能力によって独特です。 また、他のジンセノサイドとは異なり、ダマラン骨格に2つの糖部分を結合させた独特の化学構造を持っています .

生化学分析

Biochemical Properties

Ginsenoside RG1 interacts with various enzymes, proteins, and other biomolecules. It appears to affect multiple pathways, making its effects complex and difficult to isolate . Ginsenoside RG1 demonstrates estrogen-like activity and improves spatial learning and increases hippocampal synaptophysin level in mice .

Cellular Effects

Ginsenoside RG1 has been shown to have significant effects on various types of cells and cellular processes. It has been found to produce antioxidant and hepatoprotective effects by inducing the Keap1-Nrf2-ARE signaling pathway . Ginsenoside RG1 also regulates the proliferation, differentiation, aging, and apoptosis of Mesenchymal Stem Cells (MSCs), thus affecting tissue repair in the body .

Molecular Mechanism

Ginsenoside RG1 exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit autophagy and endoplasmic reticulum stress to protect cardiac function . It also regulates the NLRP-3 signaling pathway and improves blood sugar in diabetic rats . Furthermore, it has been found to bind to the Solute carrier organic anion transporter family member 1B3 .

Temporal Effects in Laboratory Settings

Over time, Ginsenoside RG1 has been observed to have various effects in laboratory settings. For instance, it has been shown to elevate cell viability, decrease levels of malondialdehyde and intracellular reactive oxygen species, enhance the activity of superoxide dismutase and glutathione, and decrease the release of cytochrome-c .

Dosage Effects in Animal Models

The effects of Ginsenoside RG1 vary with different dosages in animal models. For instance, Ginsenoside RG1 has been found to significantly alleviate ischemic injury in tMCAO rats when administered at a dose of 20 mg/kg . It does not cause hyperglycemia or osteoporosis as seen with dexamethasone .

Metabolic Pathways

Ginsenoside RG1 is involved in various metabolic pathways. It has been found to regulate gut microbiota and affect Taurine and Mannose 6-phosphate metabolism . It also produces antioxidant and hepatoprotective effects by inducing the Keap1-Nrf2-ARE signaling pathway .

Transport and Distribution

Ginsenoside RG1 is transported and distributed within cells and tissues in various ways. It has been found that adrenaline enhances the absorption of Ginsenoside RG1 by regulating sodium-dependent glucose co-transporter 1 . After intravenous administration, Ginsenoside RG1 and its metabolites are well distributed to the tissues analyzed except for the brain .

Subcellular Localization

The subcellular localization of Ginsenoside RG1 and its effects on activity or function are complex. Ginsenoside RG1 has been found to downregulate the expression of EGFR . It also preserves glucagon-impaired Akt activation partly by binding to Akt at the Ser473 site .

準備方法

合成経路と反応条件

ジンセノサイドRg1は、化学合成や生体変換など、さまざまな方法で合成できます。 一般的な方法の1つは、特定の酵素を用いてジンセノサイドReを加水分解してthis compoundを生成することです . 反応は通常、約37℃の弱酸性環境で行われます .

工業生産方法

This compoundの工業生産は、多くの場合、高麗人参の根からの抽出と精製によって行われます。 このプロセスには、ジンセノサイドの濃度を高めるために、高麗人参の根を蒸して乾燥させる工程が含まれます . その後、高速液体クロマトグラフィー(HPLC)を使用してthis compoundを分離および精製します .

化学反応の分析

反応の種類

ジンセノサイドRg1は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、酸化されて異なる誘導体を形成することができます。

還元: 還元反応は、this compoundのグリコシド結合を変えることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムが還元剤としてよく使用されます。

主な生成物

これらの反応から生成される主な生成物には、薬理作用が異なる可能性のある、さまざまなジンセノサイド誘導体があります .

科学研究への応用

This compoundは、幅広い科学研究への応用があります。

類似化合物との比較

Similar Compounds

Ginsenoside Rb1: Another major ginsenoside with similar neuroprotective and anti-inflammatory properties.

Ginsenoside Rg3: Known for its anti-cancer effects, particularly in inhibiting tumor growth.

Ginsenoside Rh1: Exhibits neuroprotective and anti-inflammatory activities.

Uniqueness

Ginsenoside Rg1 is unique due to its potent neuroprotective effects and ability to enhance cognitive functions. It also has a distinct chemical structure with two sugar moieties attached to the dammarane skeleton, differentiating it from other ginsenosides .

特性

IUPAC Name |

2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,56-37-34(52)32(50)30(48)25(19-44)55-37)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURJSTAIMNSZAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865050 | |

| Record name | 20-(Hexopyranosyloxy)-3,12-dihydroxydammar-24-en-6-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22427-39-0 | |

| Record name | Ginsenoside A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194 - 196.5 °C | |

| Record name | Ginsenoside A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-amino-N-[(2S,5R,7E,9E,11R,13S)-2-amino-5-formyl-13-hydroxy-4-(4-hydroxy-3-iodophenyl)-7,9,11-trimethyl-3,6-dioxotetradeca-7,9-dien-5-yl]-N-methylpropanamide](/img/structure/B1671443.png)

![(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1671464.png)